3-Chloro-4-imidazol-1-ylpyridine
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Overview
Description
3-Chloro-4-imidazol-1-ylpyridine is a chemical compound that has garnered significant interest in scientific research due to its diverse range of applications. This compound features a pyridine ring substituted with a chlorine atom and an imidazole ring, making it a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry.
Mechanism of Action
Target of Action
3-Chloro-4-(1H-imidazol-1-yl)pyridine is a compound that contains an imidazole moiety . Imidazole derivatives are known to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature . They can show both acidic and basic properties, which allows them to interact with a wide range of biological targets .
Biochemical Pathways
Imidazole is a key component of several important biological molecules, such as histidine and purines . Therefore, it is plausible that 3-Chloro-4-(1H-imidazol-1-yl)pyridine could potentially affect pathways involving these molecules.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of 3-Chloro-4-(1H-imidazol-1-yl)pyridine.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities , suggesting that 3-Chloro-4-(1H-imidazol-1-yl)pyridine could potentially have diverse effects at the molecular and cellular levels.
Action Environment
The chemical properties of imidazole, such as its amphoteric nature and high solubility in polar solvents , suggest that factors such as pH and solvent polarity could potentially influence the action of 3-Chloro-4-(1H-imidazol-1-yl)pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-imidazol-1-ylpyridine typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production of this compound often employs multi-component reactions and condensation techniques. These methods are optimized for high yield and efficiency, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-imidazol-1-ylpyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Scientific Research Applications
3-Chloro-4-imidazol-1-ylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is utilized in the development of new materials and catalysts
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Known for its biological activities, including anti-inflammatory and anticancer properties.
Imidazo[1,2-a]pyridine: Widely used in pharmaceutical chemistry for its versatile reactivity.
Uniqueness
3-Chloro-4-imidazol-1-ylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-4-imidazol-1-ylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-5-10-2-1-8(7)12-4-3-11-6-12/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAXTSHATPWTQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N2C=CN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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